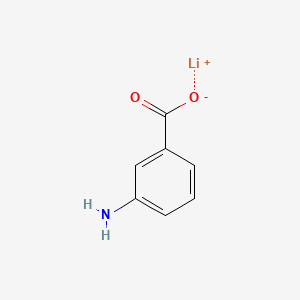

Lithium 3-aminobenzoate

CAS No.: 84434-85-5

Cat. No.: VC17011005

Molecular Formula: C7H6LiNO2

Molecular Weight: 143.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84434-85-5 |

|---|---|

| Molecular Formula | C7H6LiNO2 |

| Molecular Weight | 143.1 g/mol |

| IUPAC Name | lithium;3-aminobenzoate |

| Standard InChI | InChI=1S/C7H7NO2.Li/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | HFUNGZFRJSOZIQ-UHFFFAOYSA-M |

| Canonical SMILES | [Li+].C1=CC(=CC(=C1)N)C(=O)[O-] |

Introduction

Chemical Structure and Identification

Molecular Architecture

Lithium 3-aminobenzoate consists of a benzene ring with two functional groups:

-

An amino group (-NH₂) at the 3-position, which confers basicity and participation in hydrogen bonding.

-

A carboxylate group (-COO⁻Li⁺) at the 1-position, providing ionic character and solubility in aqueous media .

The lithium ion coordinates with the carboxylate oxygen atoms, forming a stable ionic lattice. This structure is validated by PubChem’s 2D and 3D conformational data, which highlight planar geometry at the aromatic ring and tetrahedral coordination around the lithium ion .

Spectroscopic and Computational Data

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Lithium 3-aminobenzoate is synthesized via acid-base neutralization:

The reaction proceeds in aqueous medium at room temperature, yielding the lithium salt after solvent evaporation and recrystallization . Purification methods include vacuum filtration and drying under inert atmospheres to prevent lithium carbonate formation.

Future Research Directions

-

Neurodegenerative disease models: Test lithium 3-aminobenzoate in Aβ or tauopathy models to assess plaque reduction and cognitive outcomes.

-

Comparative studies: Evaluate efficacy against lithium carbonate and sodium 3-aminobenzoate to identify synergistic effects.

-

Formulation optimization: Develop nanoencapsulation strategies to improve blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume